molecular formula C8H8N2O2 B3344540 3-(4-Amino-3-pyridinyl)-2-propenoic acid CAS No. 773132-83-5

3-(4-Amino-3-pyridinyl)-2-propenoic acid

Cat. No.: B3344540
CAS No.: 773132-83-5
M. Wt: 164.16 g/mol
InChI Key: DVXPOYXSNKWPOE-OWOJBTEDSA-N
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Description

3-(4-Amino-3-pyridinyl)-2-propenoic acid is an organic compound that features a pyridine ring substituted with an amino group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-pyridinyl)-2-propenoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. Continuous extraction with diethyl ether and the use of specialized equipment are often employed to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-pyridinyl)-2-propenoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

3-(4-Amino-3-pyridinyl)-2-propenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-pyridinyl)-2-propenoic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A simpler analog with similar biological activity but lacking the propenoic acid moiety.

    3-Aminopyridine: Another analog with different substitution patterns on the pyridine ring.

    2-Aminopyridine: Similar in structure but with the amino group in a different position.

Uniqueness

3-(4-Amino-3-pyridinyl)-2-propenoic acid is unique due to the presence of both an amino group and a propenoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-aminopyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7-3-4-10-5-6(7)1-2-8(11)12/h1-5H,(H2,9,10)(H,11,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXPOYXSNKWPOE-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC(=C1N)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654791
Record name (2E)-3-(4-Aminopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773132-83-5
Record name (2E)-3-(4-Aminopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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